![molecular formula C23H20F3N7O B2470206 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 920163-18-4](/img/structure/B2470206.png)

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

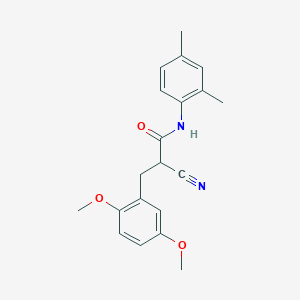

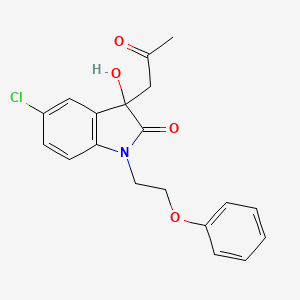

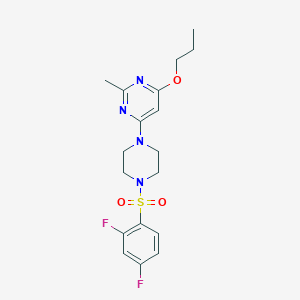

The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule that belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds that have been widely used in medicinal chemistry due to their broad spectrum of biological activities .

Synthesis Analysis

The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . This method features high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis

The chemical reactions involving triazolopyrimidines are diverse and depend on the specific substituents present in the molecule. For instance, the use of ultrasonic irradiation method effectively shortens the reaction time and increases the yield compared to the conventional method .科学的研究の応用

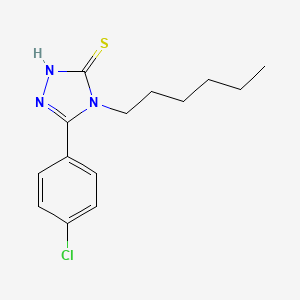

Anticonvulsant Properties: The 1,2,3-triazole scaffold has been incorporated into anticonvulsant drugs like Rufinamide . Researchers explore variations of this core to enhance antiepileptic effects.

Anticancer Potential: Certain 1,2,3-triazole derivatives exhibit anticancer activity. For instance, carboxyamidotriazole contains a 1,2,3-triazole core and has shown promise as an anticancer agent . Investigating similar modifications could lead to new cancer therapies.

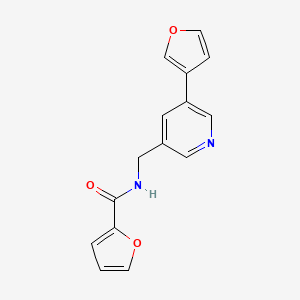

Bioconjugation and Chemical Biology

1,2,3-Triazoles find applications in bioconjugation and chemical biology:

Enzyme Inhibitors: The 1,2,3-triazole scaffold has been explored as a platform for designing enzyme inhibitors. For example, it has been used in the development of LSD1 inhibitors .

Organic Synthesis and Polymer Chemistry

1,2,3-Triazoles contribute to organic synthesis and polymer chemistry:

将来の方向性

Triazolopyrimidines have attracted growing interest due to their important pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, antifungal properties, and their potency in macrophage activation . Therefore, the future directions in the research of triazolopyrimidines may involve the design and synthesis of new derivatives with enhanced biological activities and improved safety profiles.

作用機序

Target of Action

The compound, also known as 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine, is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It primarily targets Cyclin-Dependent Kinase 2 (CDK2) , a protein kinase involved in the regulation of the cell cycle .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 . This inhibition disrupts the progression of the cell cycle, particularly the transition from G1 phase to S phase .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is crucial for the G1/S transition, and its inhibition can lead to cell cycle arrest . This can result in the inhibition of cell proliferation, particularly in cancer cells .

Pharmacokinetics

Similar compounds have shown significant inhibitory activity against cancer cell lines , suggesting that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation . By targeting CDK2, the compound can induce cell cycle arrest . This can lead to apoptosis, or programmed cell death, particularly in cancer cells .

特性

IUPAC Name |

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N7O/c24-23(25,26)18-9-5-4-8-17(18)22(34)32-12-10-31(11-13-32)20-19-21(28-15-27-20)33(30-29-19)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYJDXQXBCKKEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=CC=C5C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2470127.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2470134.png)

![3-Methyl-5-[3-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2470136.png)

![N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470137.png)

![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2470142.png)

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2470144.png)